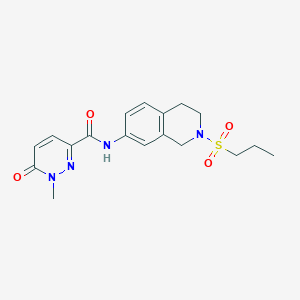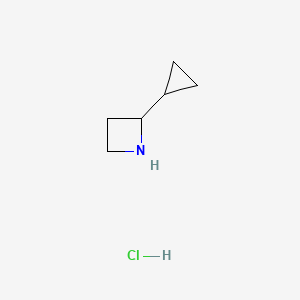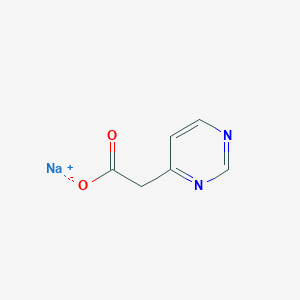![molecular formula C14H10BrNO4 B2501555 N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 2034488-31-6](/img/structure/B2501555.png)
N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of furan derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes that are involved in cancer cell growth. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide has a significant effect on cancer cells, leading to their death. However, the compound has also been shown to have some toxic effects on healthy cells, which is a limitation for its use in cancer treatment. Further research is needed to determine the optimal dosage and administration of this compound to minimize its toxic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. However, the compound's toxicity and potential side effects must be carefully considered when using it in experiments.
Future Directions
There are several future directions for research on N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide. One direction is to further investigate its potential applications in cancer treatment and to develop new drugs based on this compound. Another direction is to study its properties for use in organic electronic devices, such as organic solar cells and organic light-emitting diodes. Additionally, further research is needed to optimize the synthesis method and to determine the optimal dosage and administration of this compound for both laboratory experiments and potential medical applications.
In conclusion, N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in cancer treatment and organic electronic devices. However, its toxicity and potential side effects must be carefully considered, and further research is needed to optimize its use in laboratory experiments and potential medical applications.
Synthesis Methods
One of the most common methods for synthesizing N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is through a reaction between 5-bromofuran-2-carboxylic acid and 2,3'-bifuran-5-carbaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent, and it has been suggested that it could be used in the development of new drugs for cancer treatment. In materials science, N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide has been studied for its potential applications in organic electronic devices, such as organic solar cells and organic light-emitting diodes.
properties
IUPAC Name |
5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-4-3-12(20-13)14(17)16-7-10-1-2-11(19-10)9-5-6-18-8-9/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUXDCHQIOPOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501472.png)

![N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B2501475.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2501477.png)



![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2501486.png)
![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2501487.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2501490.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)